7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride
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Overview
Description
7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride is a chemical compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Like ketamine, 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride might interact with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels . . The compound’s interaction with these targets could lead to changes in neuronal activity and neurotransmitter release.
Biochemical Pathways
Ketamine, a structurally similar compound, is known to inhibit the action of nmda receptors, thereby affecting glutamatergic neurotransmission . This could potentially lead to downstream effects such as altered neuronal excitability and synaptic plasticity.
Pharmacokinetics
Ketamine, a structurally similar compound, is known to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
Based on its structural similarity to ketamine, it might induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it might also have potential as an agent for pain and treatment-resistant depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride typically involves the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through a condensation reaction between a thiol and an amine in the presence of a suitable catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorophenyl halide with the thiazepane ring under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivatives with different oxidation states.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione: The non-hydrochloride form of the compound.
7-(2-bromophenyl)-1lambda6,4-thiazepane-1,1-dione: A similar compound with a bromophenyl group instead of a chlorophenyl group.
7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione: A similar compound with a fluorophenyl group.
Uniqueness
7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPSWSDFGICPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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